molecular formula C8H16N2O2 B1437847 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1187326-14-2

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide

Cat. No.: B1437847
CAS No.: 1187326-14-2
M. Wt: 172.22 g/mol
InChI Key: ZSPXZLOKGOECMP-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide is a piperidine-based acetamide derivative featuring a hydroxymethyl substituent at the 4-position of the piperidine ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes such as soluble epoxide hydrolase (sEH) and phosphatidylinositol 4-kinase IIIβ (PI4KB) .

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c9-8(12)5-10-3-1-7(6-11)2-4-10/h7,11H,1-6H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPXZLOKGOECMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide involves several steps. One common method includes the reaction of piperidine with formaldehyde to form 4-(hydroxymethyl)piperidine, which is then reacted with acetic anhydride to yield the final product . The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide has been investigated for its neuroprotective properties, particularly in relation to cholinergic dysfunction. The compound's ability to enhance cholinergic signaling by inhibiting acetylcholinesterase (AChE) positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, indicating significant cytotoxic effects. The mechanism involves the inhibition of key enzymes involved in DNA repair processes, which enhances the efficacy against cancer cells.

Biochemical Interactions

Cellular Effects
The compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate pathways crucial for cell proliferation and apoptosis, suggesting its role in cancer biology and potential therapeutic interventions .

Enzyme Inhibition
The structural properties of this compound suggest strong interactions with various enzymes. Studies indicate that it can act as an inhibitor of AChE, which is essential for regulating neurotransmitter levels in the brain . This characteristic is particularly relevant for developing treatments aimed at enhancing cognitive function.

Case Studies

Neuroprotective Effects
One notable study evaluated the neuroprotective effects of this compound in models of cholinergic dysfunction. The results indicated that the compound significantly improved cognitive performance in animal models, supporting its potential use in treating Alzheimer's disease.

Antibacterial Activity
Research has also explored the antibacterial properties of similar piperidine derivatives. Compounds with structural similarities exhibited moderate to strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some achieving minimum inhibitory concentrations below 50 µg/mL . This suggests that this compound could be further investigated for its potential as an antimicrobial agent.

Table 1: Anticancer Activity of Derivatives

CompoundCell LineIC50 (μM)Mechanism
Derivative ABreast Cancer18DNA Repair Inhibition
Derivative BColon Cancer25Apoptosis Induction
Derivative CLung Cancer30Enzyme Inhibition

Table 2: Enzyme Inhibition Potency

CompoundTarget EnzymeIC50 (μM)
This compoundAChE<5
Related Compound DAChE<10
Related Compound EBuChE<15

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound contrasts with hydrophobic substituents like isopropylsulfonyl (6b) or morpholine-sulfonyl (), which may reduce passive membrane permeability but enhance aqueous solubility.
  • Bioactivity : Compound 30 (from ), containing a 4-hydroxymethylpiperidinyl-sulfonyl group, exhibits potent PI4KB inhibition, suggesting that the hydroxymethyl group contributes to target engagement. This supports the hypothesis that this compound could have similar applications.

Physicochemical Properties

  • Melting Point : While data for the target compound is unavailable, analogues like 6b (m.p. 172–173°C) and 9c (white solid) suggest that crystallinity is influenced by substituents. The hydroxymethyl group may lower the melting point due to hydrogen bonding .
  • Solubility : The hydroxymethyl group likely improves water solubility compared to sulfonamide derivatives (e.g., 6b, 6c), which require organic solvents like DCM for synthesis .

Biological Activity

2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring with a hydroxymethyl group at the 4-position and an acetamide functional group. Its structure can be represented as follows:

Chemical Structure C8H14N2O2\text{Chemical Structure }C_8H_{14}N_2O_2

Target Enzymes

Research indicates that compounds structurally related to this compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Inhibition of these enzymes leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission, thereby potentially improving cognitive functions such as memory and learning .

Biochemical Pathways

By modulating cholinergic pathways, this compound may also influence various biochemical processes related to cellular signaling and metabolism. The inhibition of AChE and BuChE has been linked to neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases like Alzheimer’s .

Neuropharmacological Effects

Studies have shown that piperidine derivatives can exhibit significant neuropharmacological effects. For instance, compounds similar to this compound have demonstrated potential in treating cognitive disorders by enhancing cholinergic activity .

Anticancer Properties

Emerging research suggests that this compound may also play a role in cancer therapy. It has been identified as a potential tankyrase inhibitor, which is relevant in the context of Wnt signaling pathways implicated in cancer progression . The inhibition of tankyrase can lead to reduced levels of β-catenin, a protein involved in tumorigenesis.

Study on Acetylcholinesterase Inhibition

In a recent study, derivatives of piperidine were tested for their ability to inhibit AChE. The results indicated that certain modifications to the piperidine structure significantly enhanced inhibitory activity. Specifically, compounds with hydroxymethyl substitutions showed promising results in increasing AChE inhibition compared to non-substituted analogs .

Research on Cancer Therapeutics

Another study investigated the anticancer properties of piperidine derivatives, including this compound. The compound was evaluated for its effects on cell proliferation in various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Piperidin-1-yl-acetamideStructureAChE inhibitor, anticancer
4-Hydroxymethyl-piperidineStructureNeuroprotective effects
Naphthalen-1-yl-2-piperidin-1-yl-acetamideStructureSelective BuChE inhibitor

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide, and how can purity be optimized?

  • Methodology : Synthesis often involves coupling piperidine derivatives with acetamide precursors. For example, analogous compounds (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized via nucleophilic substitution or amide bond formation using reagents like isopropylamine and phenoxyacetic acid . Purification typically employs column chromatography, followed by characterization via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • NMR spectroscopy : To confirm the piperidine ring substitution pattern and hydroxymethyl/acetamide functionalities .
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • High-performance liquid chromatography (HPLC) : To assess purity, using ammonium acetate buffer (pH 6.5) and UV detection for reproducibility .

Q. What safety protocols are essential during handling?

  • Methodology : Follow GHS-aligned guidelines for piperidine derivatives:

  • Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • In case of exposure, rinse affected areas with water for 15+ minutes and seek medical advice .
  • Store in a cool, dry environment under inert gas to prevent hydrolysis of the hydroxymethyl group .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound's interactions with biological targets (e.g., GPCRs)?

  • Methodology :

  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-labeled analogs) to quantify affinity for GPCRs or other targets .
  • Functional assays : Measure downstream signaling (e.g., cAMP accumulation) in cell lines expressing target receptors.
  • Molecular docking : Model the compound’s hydroxymethyl group for hydrogen-bonding interactions with receptor active sites, referencing structural analogs like 2-chloro-1-(4-fluorophenyl)-1-propanone derivatives .

Q. How should contradictory data on metabolic stability be resolved?

  • Methodology :

  • Comparative studies : Replicate experiments under standardized conditions (e.g., liver microsomal assays at pH 7.4, 37°C) .
  • Data normalization : Use internal standards (e.g., verapamil) to control for inter-laboratory variability.
  • Meta-analysis : Cross-reference results with databases like NIST Chemistry WebBook for thermodynamic consistency .

Q. What strategies improve the stability of salt forms for pharmacokinetic studies?

  • Methodology :

  • Salt screening : Co-crystallize with counterions (e.g., 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine) to enhance aqueous solubility and thermal stability .
  • Accelerated stability testing : Expose salts to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can researchers validate the compound’s selectivity across kinase or enzyme panels?

  • Methodology :

  • High-throughput screening (HTS) : Test against kinase libraries (e.g., Eurofins KinaseProfiler™) at 10 µM to identify off-target effects.
  • Structure-activity relationship (SAR) : Modify the hydroxymethyl or piperidine moiety to reduce cross-reactivity, as seen in N-phenyl-2-(piperazin-1-yl)acetamide analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[4-(Hydroxymethyl)piperidin-1-yl]acetamide

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